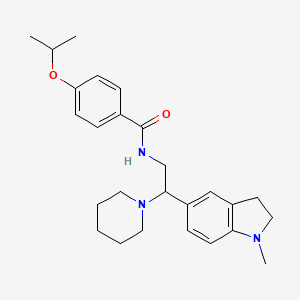

![molecular formula C22H20FN5O3S B2873421 N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 895794-00-0](/img/structure/B2873421.png)

N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a type of heterocyclic compound . Heterocyclic compounds and their derivatives have attracted strong interest in medicinal chemistry due to their significant biological and pharmacological properties . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles can be achieved via condensation, annulation of a multiple bond or thiirane ring, as well as C–H functionalization of thiazole moiety . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The compound contains a thiazolo[3,2-b][1,2,4]triazol-6-yl moiety, which indicates that it is a derivative of thiazolo[3,2-b][1,2,4]triazole .Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-b][1,2,4]triazoles are diverse. The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Applications De Recherche Scientifique

Pharmacology: Sedative and Anxiolytic Effects

Compounds with a structure similar to the one , particularly those containing the [1,2,4]triazolo[3,2-b][1,3]thiazole moiety, have been studied for their sedative and anxiolytic properties . This suggests that our compound could potentially be used in the development of new medications for treating anxiety and sleep disorders.

Anticancer Research

The triazolothiadiazine derivatives, which are structurally related to our compound, have shown promise in anticancer studies . They can be designed to target specific cancer cells without affecting healthy cells, making them valuable for cancer treatment research.

Antimicrobial Activity

Research on similar triazolothiadiazine compounds has demonstrated significant antimicrobial activity, suggesting that our compound could be used in the development of new antibiotics to combat resistant bacterial strains .

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives make them candidates for the development of new pain relief drugs. This application is particularly relevant given the ongoing need for non-opioid pain management solutions .

Antioxidant Properties

Compounds with the [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold have been associated with antioxidant properties. This could be leveraged in research aimed at combating oxidative stress-related diseases .

Antiviral Research

The structural features of our compound suggest potential use in antiviral drug development. Its ability to interact with viral enzymes or proteins could make it a valuable tool in the fight against viral infections .

Enzyme Inhibition

Triazolothiadiazine derivatives have been explored as enzyme inhibitors. Our compound could be used in research to develop inhibitors for enzymes that are targets in various diseases, including metabolic and neurodegenerative disorders .

Neuropharmacology

Given the impact of structurally similar compounds on the central nervous system, there is potential for our compound to be used in neuropharmacological research, possibly in the study of neuroprotective agents or treatments for neurodegenerative diseases .

Mécanisme D'action

Target of Action

Compounds containing atriazole moiety, which is present in the given compound, have been reported to exhibit broad biological activities . They have shown anticancer , antimicrobial , analgesic , anti-inflammatory , anticonvulsant , antineoplastic , antimalarial , antiviral , antiproliferative , and anticancer activities .

Mode of Action

It is known that triazole-containing compounds can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Biochemical Pathways

Compounds containing atriazole moiety have been reported to have an important application value in various fields, such as agrochemistry and material chemistry .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .

Result of Action

Compounds containing atriazole moiety have been reported to exhibit broad biological activities .

Action Environment

It is known that the biological activity of compounds can be influenced by various factors, including the physical and chemical properties of the compound, the physiological condition of the organism, and the presence of other substances .

Orientations Futures

Thiazolo[3,2-b][1,2,4]triazoles and their derivatives have shown significant potential in medicinal chemistry . Future research could focus on exploring the diverse biological activities of these compounds and developing efficient routes to construct novel thiazolo[3,2-b][1,2,4]-triazole derivatives .

Propriétés

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O3S/c1-13-7-8-18(31-2)17(11-13)25-21(30)20(29)24-10-9-14-12-32-22-26-19(27-28(14)22)15-5-3-4-6-16(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCNEQFPEHFEMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

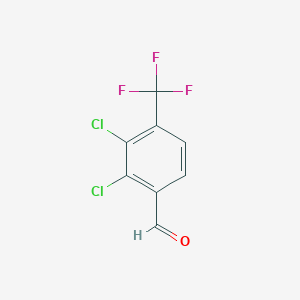

![2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2873344.png)

![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2873345.png)

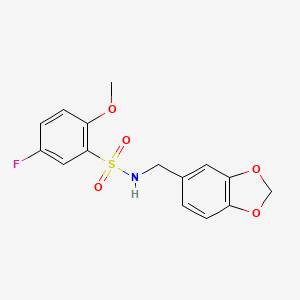

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873347.png)

![2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2873349.png)

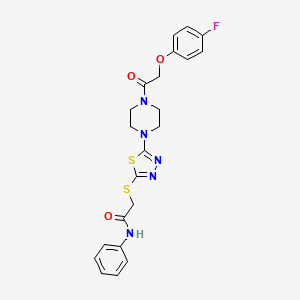

![5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2873350.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2873351.png)

![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)

![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)